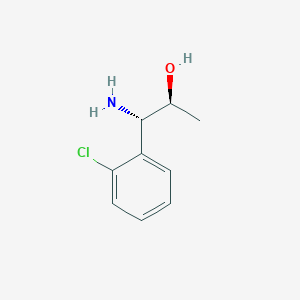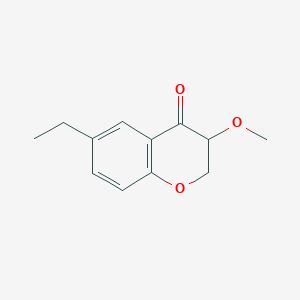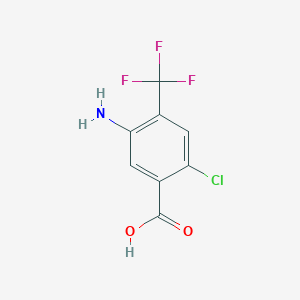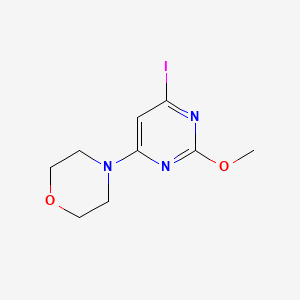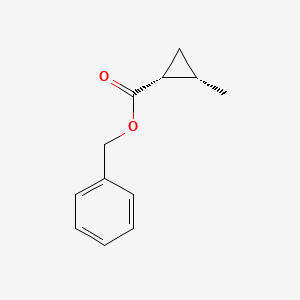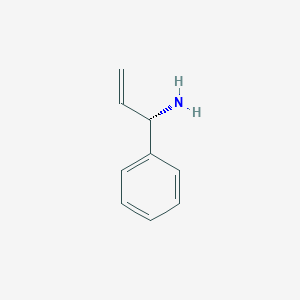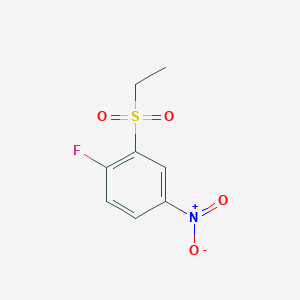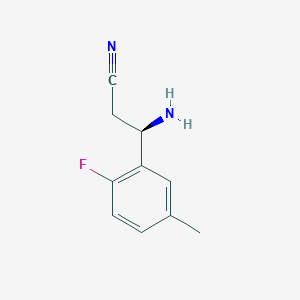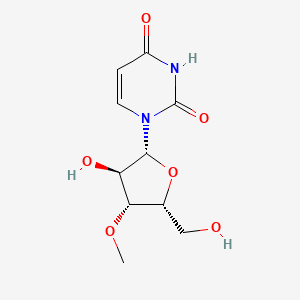![molecular formula C13H13ClN4O B13043985 (R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a pyrimidine ring substituted with a chlorine and methyl group, and a dihydropyrrolo[1,2-A]pyrazinone core. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate amines and carbonyl compounds under controlled conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Construction of the Dihydropyrrolo[1,2-A]pyrazinone Core: This involves cyclization reactions where the pyrimidine derivative is reacted with suitable precursors to form the dihydropyrrolo[1,2-A]pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyrrolo[1,2-A]pyrazinone core.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of new ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
科学的研究の応用
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of ®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular pathways. For instance, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Dasatinib: A dual Src/Abl kinase inhibitor with a similar pyrimidine core.
Imatinib: Another kinase inhibitor with structural similarities.
Bosutinib: Shares the pyrimidine ring and is used in cancer therapy.
Uniqueness
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is unique due to its specific ®-configuration and the presence of the dihydropyrrolo[1,2-A]pyrazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H13ClN4O |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
(3R)-7-(2-chloro-5-methylpyrimidin-4-yl)-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C13H13ClN4O/c1-7-4-15-13(14)17-11(7)9-3-10-12(19)16-8(2)5-18(10)6-9/h3-4,6,8H,5H2,1-2H3,(H,16,19)/t8-/m1/s1 |
InChIキー |
LPRSUFCYVJQIFQ-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CN2C=C(C=C2C(=O)N1)C3=NC(=NC=C3C)Cl |
正規SMILES |
CC1CN2C=C(C=C2C(=O)N1)C3=NC(=NC=C3C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


